molecular formula C14H12N2 B1149059 N6-benzyl-6-azaindole CAS No. 152955-67-4

N6-benzyl-6-azaindole

Cat. No.: B1149059
CAS No.: 152955-67-4
M. Wt: 208
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Description

N6-Benzyl-6-azaindole is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular framework incorporates features of two privileged structures in biology: the benzyl group, commonly found in bioactive molecules, and the 6-azaindole core, a nitrogen-rich heterocycle. The 6-azaindole scaffold is a key bioisostere for purine and indole systems, and its incorporation into molecules can fine-tune critical properties like lipophilicity, solubility, and binding affinity . This makes it a valuable template for designing novel therapeutic agents. Primary research applications for 6-azaindole derivatives include the development of kinase inhibitors and antiviral agents. The 6-azaindole moiety can mimic the adenine moiety of ATP, allowing derivatives to act as potent inhibitors of various protein kinases by forming hydrogen bonds with the hinge region of the kinase domain . Furthermore, 6-azaindole is a key structural component in advanced clinical candidates. For instance, Temsavir (BMS-626529) is a 6-azaindole derivative that functions as an HIV-1 attachment inhibitor, preventing viral entry into host cells, and its prodrug Fostemsavir has received FDA approval . Other research avenues include the exploration of 6-azaindole derivatives as glucocorticoid receptor agonists with potential applications in treating autoimmune diseases like arthritis . As a reagent, this compound serves as a versatile precursor for further chemical functionalization. Synthetic chemistry approaches, such as regioselective bromination and subsequent cross-coupling reactions, can be employed to elaborate this core structure and create diverse compound libraries for biological screening . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

152955-67-4

Molecular Formula

C14H12N2

Molecular Weight

208

Synonyms

N6-benzyl-6-azaindole

Origin of Product

United States

Synthetic Methodologies for N6 Benzyl 6 Azaindole and Its Precursors

Strategies for the Construction of the 6-Azaindole (B1212597) Core

The assembly of the 6-azaindole scaffold, a privileged structure in medicinal chemistry, can be approached through several synthetic routes. These strategies generally involve the fusion of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice versa, as well as one-pot methodologies that construct the bicyclic system concurrently.

Pyrrole Ring Annulation onto Pyridine Derivatives

A prevalent strategy for constructing the 6-azaindole core involves the formation of the pyrrole ring onto a functionalized pyridine precursor. One notable method is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.orgchemrxiv.org This approach can be scalable and efficient for producing certain substituted 6-azaindoles. For instance, the treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) can yield 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.orgchemrxiv.org The reaction is regioselective and does not necessitate a catalyst. chemrxiv.org

Another approach involves the dilithiation of 3-amino-4-picoline, which, upon condensation with carboxylic esters, can afford a variety of 2-substituted 6-azaindoles in good yields. nih.gov Palladium-catalyzed reactions have also been employed, such as the α-heteroarylation of ketone enolates with amino-ortho-halopyridines to construct the 6-azaindole skeleton. nih.gov

Pyridine Ring Annulation onto Pyrrole Derivatives

While less commonly detailed as a primary strategy in the reviewed literature for N6-benzyl-6-azaindole, the construction of the pyridine ring onto a pre-existing pyrrole core is a viable synthetic pathway for azaindole isomers in general. rsc.org This approach would typically involve the cyclization of appropriately substituted pyrrole derivatives to form the fused pyridine ring. The specific application of this strategy for the targeted synthesis of 6-azaindoles would depend on the availability of suitably functionalized pyrrole precursors.

One-Pot Cyclization Reactions for 6-Azaindole Scaffolds

One-pot synthetic procedures offer an efficient and streamlined approach to the 6-azaindole core by minimizing intermediate isolation and purification steps. A significant one-pot methodology involves a palladium-catalyzed sequence of N-arylation, followed by a Sonogashira reaction and subsequent cyclization, starting from amino-o-halopyridines. nih.govacs.org This method has demonstrated broad scope and compatibility with both electron-withdrawing and electron-donating groups, allowing for the synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles. nih.govacs.orgmdpi.com

Another one-pot process for N-alkylazaindoles involves a copper-free Sonogashira alkynylation and a base-mediated indolization reaction starting from N-alkylated o-chloroarylamines. organic-chemistry.org These one-pot strategies are highly valuable for generating diverse azaindole libraries for further chemical exploration.

Summary of One-Pot Reactions for 6-Azaindole Synthesis
Reaction TypeStarting MaterialsKey StepsCatalyst/ReagentsReference
N-Arylation/Sonogashira/CyclizationAmino-o-halopyridines, Aryl iodides, Terminal alkynesN-arylation, Sonogashira coupling, CyclizationPd₂(dba)₃/XantPhos/t-BuONa, PdCl₂(PPh₃)₂/CuI nih.govacs.org
Sonogashira/IndolizationN-alkylated o-chloroarylamines, Terminal alkynesCopper-free Sonogashira alkynylation, Base-mediated indolizationNot specified organic-chemistry.org

Stereoselective and Regioselective Synthetic Approaches to Substituted 6-Azaindoles

Achieving stereoselectivity and regioselectivity is crucial when synthesizing functionally complex 6-azaindole derivatives. Site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes, followed by tandem C-N couplings and cyclizations with amines, can provide 6-azaindoles with very good yields. organic-chemistry.org

Furthermore, the direct arylation of the azaindole core can be controlled to achieve regioselectivity. By employing N-oxide activation, it is possible to direct arylation to the azine ring of 6-azaindoles. acs.orgnih.gov This strategy allows for the selective functionalization of either the azole or azine ring system, providing a powerful tool for the synthesis of specifically substituted azaindoles. acs.org For instance, subjecting N-methyl 6-azaindole N-oxides to a Pd(OAc)₂/DavePhos catalyst system enables regioselective direct arylation of the pyridine ring. acs.orgnih.gov

N-Alkylation and N-Arylation Strategies for the Azaindole Nitrogen Atoms

Once the 6-azaindole core is constructed, the introduction of substituents at the nitrogen atoms is a key step in the synthesis of compounds like this compound. This process, however, is complicated by the presence of two nitrogen atoms, leading to challenges in regioselectivity.

Regioselectivity Challenges in N1/N6-Alkylation of 6-Azaindole

The direct N-alkylation of the 6-azaindole system is challenging due to the ambient nature of the 6-azaindole anion, which can lead to mixtures of N1 and N6 regioisomers. digitellinc.com The functionalization can occur at both nitrogen atoms, and in the case of substitution at the N6 position of the pyridine ring, the resulting structure gains an unusual formal arrangement of double bonds. digitellinc.com

The development of methods for the direct and enantioselective N-alkylation of indoles and their analogs is an active area of research. nih.govnih.gov While not specifically detailed for this compound in the provided context, general strategies for controlling regioselectivity in the N-alkylation of indole (B1671886) analogs often involve the use of specific catalysts and reaction conditions. For example, dinuclear zinc-ProPhenol complexes have been shown to catalyze the enantioselective N-alkylation of indole and its derivatives with aldimines, affording N-alkylated products in good yields and high enantiomeric ratios. nih.govresearchgate.net Such approaches could potentially be adapted to control the N1 versus N6 selectivity in the alkylation of 6-azaindole.

Challenges and Approaches in N-Alkylation of 6-Azaindole
ChallengeReasonPotential SolutionsReference
Poor Regioselectivity (N1 vs. N6)Ambient nature of the 6-azaindole anionUse of regioselective catalysts (e.g., dinuclear zinc-ProPhenol complexes for indole analogs), optimization of reaction conditions digitellinc.comnih.govresearchgate.net
Formation of regioisomeric mixturesFunctionalization can occur at both nitrogen atomsDevelopment of protecting group strategies or directed alkylation methods digitellinc.com

Development of Specific N6-Benzylation Protocols for 6-Azaindole

Achieving selective benzylation at the N6 position of the 6-azaindole ring system requires strategies that can overcome the inherent reactivity of the N1 position. Direct alkylation is often non-selective, necessitating more controlled approaches. digitellinc.com

One effective strategy involves modifying the pyridine ring precursor to facilitate quaternization. This method starts not with 6-azaindole itself, but with a corresponding 6-alkoxypyridine derivative. The nitrogen atom in the 6-alkoxypyridine attacks the benzyl (B1604629) halide, forming a pyridinium (B92312) salt. In a subsequent step, the halide counterion displaces the alkyl group from the oxygen atom, yielding the desired N-benzyl-6-azaindolone structure, which is a tautomer of the hydroxylated this compound. This approach is noted for its high regioselectivity, as the N1 nitrogen is not yet present during the critical benzylation step. acs.org

Another approach involves the activation of the pyridine nitrogen through N-oxide formation. The 6-azaindole core can be oxidized to the corresponding 6-azaindole-N-oxide. The N-oxide group alters the electronic properties of the pyridine ring, facilitating regioselective reactions. Activation of the N-oxide with an agent like trifluoromethanesulfonic anhydride allows for the selective addition of nucleophiles or rearrangement reactions that can lead to N6-substituted products. nih.gov

A third strategy builds the heterocyclic system around a pre-benzylated pyridine core. This involves starting with an appropriately substituted pyridine that has already been N-benzylated to form a pyridinium salt. Subsequent chemical transformations are then performed to construct the fused pyrrole ring, yielding the target this compound system. This method circumvents the issue of regioselectivity entirely by establishing the N6-benzyl group before the final heterocycle is formed. digitellinc.com

Table 1: Comparison of N6-Benzylation Strategies

StrategyStarting MaterialKey TransformationAdvantageReference
Alkoxypyridine Route6-Alkoxy-azaindole precursorN-benzylation followed by O-dealkylationHigh regioselectivity acs.org
N-Oxide Activation6-AzaindoleN-oxidation followed by activation and benzylationAlters ring electronics for selective reaction nih.gov
Pre-benzylated PrecursorN-Benzyl pyridinium saltPyrrole ring formation/cyclizationAvoids regioselectivity issues with final product digitellinc.com

Protecting Group Strategies in this compound Synthesis

To control the regioselectivity of benzylation on the 6-azaindole scaffold, a common and effective approach is the use of protecting groups on the N1 nitrogen. By temporarily blocking the pyrrolic nitrogen, the pyridinic N6 becomes the primary site for electrophilic attack by benzylating agents.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context. The N1-H of 6-azaindole can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N1-Boc-6-azaindole. With the N1 position blocked, subsequent reaction with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base will direct benzylation to the N6 position, forming the N6-benzyl-N1-Boc-6-azaindolium salt. nih.gov The Boc group can then be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final this compound.

Similarly, sulfonyl-based protecting groups, such as the ortho-nitrobenzenesulfonyl (o-NBS) group, can be employed. These groups not only protect the N1 position but can also activate the nitrogen for selective alkylation. nih.gov The N1-sulfonylated 6-azaindole can then be regioselectively benzylated at N6. A key advantage of many sulfonyl protecting groups is their stability to a range of reaction conditions and their predictable cleavage under specific basic or reductive conditions.

Table 2: Common N1-Protecting Groups for Regioselective N6-Alkylation

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionReference
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA) nih.gov
BenzenesulfonylBsBenzenesulfonyl chlorideStrong base or reducing agents nih.gov
p-MethoxybenzylPMBp-Methoxybenzyl chlorideOxidative cleavage (e.g., DDQ) acs.org
TosylTsp-Toluenesulfonyl chlorideReductive cleavage or strong acid researchgate.net

Functional Group Interconversions and Post-Synthetic Derivatization of this compound

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modification. The quaternization of the pyridine nitrogen activates the ring system, influencing the reactivity of the C-H bonds and making the scaffold amenable to various functional group interconversions and derivatizations.

Reactions common to the azaindole core, such as electrophilic aromatic substitution, can be applied. For example, halogenation at specific positions on the pyrrole or pyridine rings can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). These halogenated intermediates are valuable precursors for transition-metal-catalyzed cross-coupling reactions. acs.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-couplings, are powerful tools for introducing a wide range of substituents. acs.orgresearchgate.net A halogenated this compound could be coupled with various boronic acids or amines to generate libraries of complex derivatives. For instance, a C3-iodo-N6-benzyl-6-azaindole could be reacted with an arylboronic acid to install an aryl group at the 3-position.

Furthermore, the pyrrole moiety can be functionalized. C-H activation or sulfenylation at the C3 position of N-protected azaindoles has been demonstrated, suggesting that similar transformations could be possible on the N6-benzylated system, provided the N1 position is appropriately protected or the reaction conditions are selective. rsc.org

Cascade and Multicomponent Reactions for this compound Synthesis

Cascade and multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecular scaffolds like this compound from simpler starting materials in a single pot.

A notable cascade process for the synthesis of the 6-azaindole core involves a palladium-catalyzed C–N cross-coupling/Heck reaction. acs.orgacs.org This strategy can be adapted for the synthesis of N6-benzylated derivatives by starting with an N-benzyl-substituted amino-o-bromopyridine. In this sequence, the N-benzylated aminopyridine first undergoes a C-N coupling with an alkenyl bromide, followed by an intramolecular Heck reaction that cyclizes to form the fused pyrrole ring. This process constructs the core and establishes the N6-benzyl group in a single, efficient operation. researchgate.netamazonaws.com

While specific multicomponent reactions (MCRs) leading directly to this compound are not extensively documented, the principles of MCRs for other azaindole isomers could be applied. acs.org A hypothetical MCR could involve the reaction of an N-benzylated aminopyridine derivative, an aldehyde, and an alkyne in the presence of a metal catalyst to assemble the bicyclic system in one pot. The development of such a process would represent a significant advancement in the efficient, diversity-oriented synthesis of this class of compounds.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency. Several green strategies are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. durham.ac.uk The N-alkylation of heterocyclic compounds, including isatins and azaflavones, has been shown to proceed much faster and often in higher yields under microwave conditions compared to conventional heating. nih.govresearchgate.netnih.gov The N6-benzylation of 6-azaindole could be significantly enhanced using microwave assistance, reducing reaction times from hours to minutes and potentially allowing for the use of less solvent.

Alternative Reagents and Catalysts: The development of transition-metal-free N-alkylation methods offers a greener alternative to traditional protocols. A "borrowing hydrogen" methodology allows for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. rsc.org Applying this to the target compound would involve reacting 6-azaindole with benzyl alcohol, avoiding the use of benzyl halides which produce stoichiometric salt waste. Furthermore, catalyst- and base-free N-alkylation protocols, which have been reported for hydroxypyridines, represent an ideal green synthetic route by minimizing reagent usage. acs.org

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a synthesis. Silver-catalyzed cyclizations to form azaindole cores have been successfully performed in water, demonstrating the feasibility of aqueous-phase synthesis for related systems. organic-chemistry.org

Table 3: Green Chemistry Strategies for this compound Synthesis

ApproachMethodologyGreen AdvantagePotential ApplicationReference
Energy SourceMicrowave IrradiationReduced reaction time, lower energy consumptionAccelerating the N6-benzylation step durham.ac.uknih.gov
ReagentsBorrowing HydrogenUses benzyl alcohol instead of halides; water is the only byproductDirect N6-benzylation of 6-azaindole rsc.org
CatalysisCatalyst- and Base-Free ConditionsReduces reagent load and waste streamsSimplified N-alkylation protocols acs.org
SolventsAqueous MediaNon-toxic, non-flammable, and environmentally benignCyclization step to form the azaindole core organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization of N6 Benzyl 6 Azaindole

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. For N6-benzyl-6-azaindole, HRMS analysis would be expected to yield a high-accuracy mass measurement of the molecular ion. The exact mass can be calculated from its molecular formula, C₁₄H₁₃N₃.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₄H₁₄N₃⁺224.1182
[M+Na]⁺C₁₄H₁₃N₃Na⁺246.1002
[M-H]⁻C₁₄H₁₂N₃⁻222.1037

Note: This table represents theoretical values. Experimental verification is required.

The observation of an ion peak in an experimental HRMS spectrum corresponding to one of these calculated values, within a narrow mass tolerance (typically < 5 ppm), would provide strong evidence for the proposed molecular formula of this compound.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. A complete NMR analysis for this compound would involve ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional techniques.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the protons of the azaindole core and the benzyl (B1604629) substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)10.0 - 11.5br s-
H-27.3 - 7.5t~2.5
H-36.4 - 6.6dd~3.0, 1.0
H-47.8 - 8.0d~8.0
H-56.9 - 7.1d~8.0
H-78.1 - 8.3s-
Benzyl-CH₂5.4 - 5.6s-
Benzyl-H (ortho)7.3 - 7.5d~7.5
Benzyl-H (meta)7.2 - 7.4t~7.5
Benzyl-H (para)7.1 - 7.3t~7.5

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The downfield shift of the N-H proton (H-1) is characteristic of indole-like systems. The protons on the pyridine (B92270) ring (H-4, H-5, H-7) and the pyrrole (B145914) ring (H-2, H-3) of the azaindole core would exhibit specific coupling patterns (doublets, triplets, doublet of doublets) arising from spin-spin interactions with neighboring protons. The benzylic methylene protons are expected to appear as a singlet, while the aromatic protons of the benzyl group would show a complex multiplet or distinct doublet and triplet signals.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would be expected to show 12 distinct signals in the aromatic region and one in the aliphatic region for the benzylic carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2120 - 125
C-3100 - 105
C-3a128 - 132
C-4135 - 140
C-5110 - 115
C-6150 - 155
C-7145 - 150
C-7a148 - 152
Benzyl-CH₂45 - 50
Benzyl-C (ipso)138 - 142
Benzyl-C (ortho)127 - 130
Benzyl-C (meta)128 - 131
Benzyl-C (para)126 - 129

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The chemical shifts of the carbon atoms in the azaindole ring system are influenced by the electronegativity of the adjacent nitrogen atoms. The quaternary carbons (C-3a, C-6, C-7a, and the ipso-carbon of the benzyl group) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. For this compound, three distinct nitrogen signals would be expected, corresponding to the pyrrolic nitrogen (N-1), the pyridinic nitrogen (N-6), and the exocyclic benzylic amine nitrogen (N-benzyl).

Table 4: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen AssignmentPredicted Chemical Shift (δ, ppm)
N-1 (pyrrolic)-150 to -180
N-6 (pyridinic)-60 to -90
N-benzyl (amino)-300 to -330

Note: Chemical shifts are referenced to liquid ammonia (0 ppm). These are predicted values based on general ranges for similar nitrogen environments.

The pyrrolic nitrogen (N-1) is expected to be more shielded (more negative chemical shift) compared to the sp²-hybridized pyridinic nitrogen (N-6). The exocyclic amino nitrogen will have a chemical shift characteristic of secondary amines.

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. For instance, correlations would be observed between H-2 and H-3 in the pyrrole ring, and among H-4 and H-5 in the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the benzylic CH₂ protons to the C-6 of the azaindole and the ipso-carbon of the benzyl ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations between the benzylic CH₂ protons and protons on both the azaindole and benzyl rings would help to define the preferred conformation of the benzyl group relative to the azaindole core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present.

Table 5: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H Stretch (pyrrole)3300 - 3500Medium-StrongWeak
Aromatic C-H Stretch3000 - 3100Medium-WeakStrong
Aliphatic C-H Stretch (CH₂)2850 - 2960Medium-WeakMedium
C=C and C=N Stretching (aromatic rings)1500 - 1620StrongStrong
C-N Stretching1250 - 1350StrongMedium
C-H Bending (out-of-plane)700 - 900StrongWeak

Note: These are predicted frequency ranges based on characteristic group frequencies.

The IR spectrum would be expected to show a prominent N-H stretching band for the pyrrole moiety. The aromatic C-H stretching vibrations would appear at higher wavenumbers than the aliphatic C-H stretches of the benzyl methylene group. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Molecular Structure Determination

There is currently no publicly available scientific literature detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, definitive data regarding its solid-state molecular structure, including parameters such as crystal system, space group, unit cell dimensions, bond lengths, and bond angles, remain undetermined.

While X-ray crystallography has been employed to elucidate the three-dimensional structures of various other nitrogen-containing heterocyclic compounds, including derivatives of indole (B1671886) and azaindole, this specific analysis has not been reported for this compound. The determination of its crystal structure would be invaluable for understanding its intermolecular interactions and solid-state packing, which are crucial for its material properties.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD). Chiroptical spectroscopy is a powerful technique for the stereochemical assignment of chiral molecules, which are non-superimposable on their mirror images.

In the event that chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter in the benzyl group or on the azaindole ring, chiroptical techniques like ECD would become relevant. Such analyses would be instrumental in determining the absolute configuration of the resulting enantiomers. However, at present, there are no published studies on chiral derivatives of this compound or the application of chiroptical spectroscopy to this class of compounds.

Electronic Structure and Photophysical Properties of N6 Benzyl 6 Azaindole

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Gap)

Theoretical investigations into the electronic structure of azaindole isomers have been a subject of interest, providing insights into their molecular orbital energies. For the parent 6-azaindole (B1212597), quantum chemical calculations are crucial for predicting its reactivity and electronic transitions. The introduction of a benzyl (B1604629) group at the N6 position is expected to influence the electronic distribution and, consequently, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The benzyl group, being an electron-donating group, would likely raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted 6-azaindole. This reduction in the energy gap is a key determinant of the molecule's spectroscopic properties.

Table 1: Predicted Effects of N6-Benzylation on the Electronic Structure of 6-Azaindole

Property6-Azaindole (Predicted)N6-benzyl-6-azaindole (Anticipated)
HOMO EnergyHigher than indole (B1671886)Higher than 6-azaindole
LUMO EnergyLower than indolePotentially lower than 6-azaindole
HOMO-LUMO GapSmaller than indoleSmaller than 6-azaindole

Note: This table is based on theoretical predictions and the actual values would need to be determined through specific quantum chemical calculations for this compound.

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The absorption and emission spectra of this compound are predicted to be influenced by the extended π-system introduced by the benzyl group. The parent 6-azaindole exhibits absorption and fluorescence in the ultraviolet region. The N6-benzylation is expected to cause a bathochromic (red) shift in both the absorption and emission maxima. This is due to the stabilization of the excited state through increased conjugation.

Table 2: Anticipated Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value/Range
Absorption Maximum (λabs)Red-shifted compared to 6-azaindole
Emission Maximum (λem)Red-shifted compared to 6-azaindole
Stokes ShiftLikely to be significant, influenced by solvent polarity
Quantum YieldDependent on solvent and excited-state dynamics

Note: The precise values in this table are estimations and would require experimental verification.

Excited-State Dynamics and Tautomerism Studies

The excited-state dynamics of azaindoles are complex and can involve processes such as intersystem crossing, internal conversion, and excited-state proton transfer (ESPT). For 6-azaindole, non-radiative decay pathways are significant. The presence of the N6-benzyl group could alter these dynamics. The bulky benzyl group might introduce steric hindrance that could affect conformational changes in the excited state.

Tautomerism is a key feature of azaindoles. While the N1-H tautomer is typically more stable in the ground state, the relative stability can change in the excited state. In this compound, the N6 position is blocked, preventing tautomerization involving this nitrogen. However, tautomerism involving the N1 position could still be possible, although the electronic influence of the benzyl group might affect the energetics of this process.

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of N-substituted azaindoles are generally sensitive to the solvent environment. The polarity of the solvent can influence the energies of the ground and excited states to different extents, leading to solvatochromic shifts in the absorption and emission spectra. For this compound, an increase in solvent polarity is expected to cause a red shift in the fluorescence emission maximum due to a larger dipole moment in the excited state compared to the ground state. This phenomenon, known as solvatochromism, is a valuable tool for probing the electronic nature of the molecule in different environments.

Biosynthetic Incorporation of this compound Analogues for Protein Structural Studies

While there is no direct evidence of the biosynthetic incorporation of this compound into proteins, the use of unnatural amino acids as fluorescent probes is a well-established technique in protein science. Azaindole-containing amino acids, as tryptophan analogues, have been utilized for this purpose. The unique spectroscopic properties of an this compound-based amino acid could potentially offer advantages as a fluorescent probe. Its expected red-shifted absorption and emission could allow for selective excitation and detection in the presence of native tryptophan residues. Furthermore, its sensitivity to the local environment could provide valuable information about protein structure and dynamics.

Reactivity and Chemical Transformations of N6 Benzyl 6 Azaindole

Electrophilic Aromatic Substitution Reactions on the Azaindole and Benzyl (B1604629) Moieties

The 6-azaindole (B1212597) core possesses two aromatic rings with distinct electronic properties, leading to predictable regioselectivity in electrophilic aromatic substitution (EAS) reactions. The pyrrole (B145914) ring is π-excessive and thus highly activated towards electrophilic attack, whereas the pyridine (B92270) ring is π-deficient and generally deactivated.

The most electron-rich and sterically accessible position on the 6-azaindole nucleus is the C3 carbon of the pyrrole ring. Consequently, EAS reactions are expected to occur predominantly at this position. This is consistent with the known reactivity of indole (B1671886) and other azaindole isomers. researchgate.net For instance, enzymatic halogenation of various azaindole derivatives using RebH enzyme variants has shown high selectivity for the C3 position. nih.gov Chemical halogenation, such as bromination using N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS), is anticipated to yield the corresponding 3-halo-N6-benzyl-6-azaindole. Similarly, nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation (e.g., with acetyl chloride/AlCl₃) would likely introduce the nitro and acetyl groups at the C3 position, respectively.

The pyridine ring is generally resistant to electrophilic attack due to the electron-withdrawing effect of the ring nitrogen. Substitution on this ring typically requires harsh conditions and is not commonly observed. The benzyl group can undergo EAS on its own phenyl ring, directing incoming electrophiles to the ortho and para positions. However, this typically requires more forcing conditions than substitution on the highly activated C3 position of the azaindole core.

Reaction TypeReagentExpected Major Product
Bromination N-Bromosuccinimide (NBS)3-Bromo-N6-benzyl-6-azaindole
Chlorination N-Chlorosuccinimide (NCS)3-Chloro-N6-benzyl-6-azaindole
Nitration HNO₃ / H₂SO₄N6-benzyl-3-nitro-6-azaindole
Acylation Acetyl Chloride / AlCl₃3-Acetyl-N6-benzyl-6-azaindole

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the N6-benzyl-6-azaindole scaffold can occur either through nucleophilic aromatic substitution (SNAr) on a halogenated azaindole core or via displacement of the benzyl group.

For SNAr to proceed, a leaving group (typically a halogen) must be positioned on the pyridine ring at a site activated by the ring nitrogen, such as the C5 or C7 positions. For example, a hypothetical 7-chloro-N6-benzyl-6-azaindole could react with various nucleophiles (e.g., amines, alkoxides, thiols) to displace the chloride and form new C-N, C-O, or C-S bonds. The reactivity of halo-azaindoles towards nucleophilic displacement is a well-established principle. pitt.edu

Another potential nucleophilic substitution involves the benzyl group itself. The N-benzyl group can be cleaved under certain reductive or oxidative conditions. While not a classic SN2 reaction, hydrogenolysis (reductive cleavage) involves the displacement of the azaindole moiety by a hydride from a catalyst surface. Additionally, the C–N bond of the benzyl group is susceptible to cleavage, which can sometimes be facilitated by nucleophilic attack under specific conditions, although this is less common than targeted SNAr on the heterocyclic core.

Reaction TypeSubstrateNucleophileExpected Product
SNAr 7-Chloro-N6-benzyl-6-azaindolePiperidineN6-benzyl-7-(piperidin-1-yl)-6-azaindole
SNAr 5-Bromo-N6-benzyl-6-azaindoleSodium MethoxideN6-benzyl-5-methoxy-6-azaindole
Debenzylation This compoundH₂, Pd/C6-Azaindole

Organometallic Cross-Coupling Reactions at Diverse Positions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including azaindoles. unl.ptnih.gov These reactions typically require a halogenated or triflated azaindole precursor to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions. For this compound, this allows for the introduction of a wide array of substituents onto either the pyrrole or pyridine ring.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an aryl halide with an arylboronic acid. A 3-bromo-, 5-bromo-, or 7-chloro-N6-benzyl-6-azaindole could be coupled with various aryl- or heteroarylboronic acids to generate diverse substituted derivatives. Mild conditions using palladium catalysts like Pd(dppf)Cl₂ or those generated from phosphine ligands (e.g., XPhos) are often effective for coupling on unprotected or N-substituted azaindoles. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to alkynylated heterocycles. wikipedia.org Using a palladium catalyst and a copper(I) co-catalyst, a halo-N6-benzyl-6-azaindole can be reacted with various alkynes. This method is instrumental in building more complex molecular scaffolds. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. A halo-N6-benzyl-6-azaindole could be subjected to Heck conditions to install alkenyl substituents, further expanding the synthetic utility of the scaffold. Cascade reactions involving an initial amination followed by an intramolecular Heck cyclization have been developed for the synthesis of the azaindole core itself. acs.org

Coupling ReactionHalogenated SubstrateCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura 3-Bromo-N6-benzyl-6-azaindolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Aryl-6-azaindole
Sonogashira 7-Chloro-N6-benzyl-6-azaindolePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N7-Alkynyl-6-azaindole
Heck 5-Bromo-N6-benzyl-6-azaindoleStyrenePd(OAc)₂ / P(o-tol)₃5-Alkenyl-6-azaindole

Oxidation and Reduction Chemistry of the Azaindole Core and Benzyl Substituent

The this compound molecule has several sites susceptible to oxidation and reduction. The benzyl group is particularly reactive in this regard.

Oxidation: The benzylic C-H bonds of the N-benzyl group are prone to oxidation. Under controlled conditions using oxidants like manganese dioxide (MnO₂) or via catalytic systems, the benzyl group could potentially be oxidized to a benzoyl group, yielding N6-benzoyl-6-azaindole. More aggressive oxidation can lead to cleavage of the benzyl group. Oxidative debenzylation can be achieved using various reagents, often yielding the parent 6-azaindole or an N-formyl derivative. organic-chemistry.orgnih.gov The pyridine nitrogen can also be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitutions or directing subsequent electrophilic attacks. acs.org

Reduction: The most common reduction reaction involving the N-benzyl group is its complete removal via catalytic hydrogenolysis. Using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), the benzyl group can be cleaved to afford the parent 6-azaindole and toluene. This reaction is a standard method for N-deprotection in heterocyclic chemistry. pitt.edu If other reducible functional groups are present on the molecule (such as a nitro group), they may be reduced concurrently or selectively depending on the chosen conditions. The azaindole rings themselves are generally stable to typical catalytic hydrogenation conditions that are sufficient to remove a benzyl group.

TransformationReagent/ConditionMoiety AffectedProduct
Oxidative Debenzylation Alkali Metal Bromide / OxoneN-Benzyl group6-Azaindole
N-Oxide Formation mCPBAPyridine Nitrogen (N6)This compound-6-oxide
Reductive Debenzylation H₂, Pd/CN-Benzyl group6-Azaindole

Cycloaddition Reactions Involving this compound

The azaindole framework can participate in cycloaddition reactions, either as a component in the construction of the ring system itself or as a reactant with other molecules. The Diels-Alder reaction and its hetero-variants are particularly relevant. wikipedia.org

The synthesis of the 6-azaindole core has been achieved through an intramolecular Diels-Alder reaction of an oxazole tethered to a diene. researchgate.netpitt.edu This demonstrates the accessibility of the bicyclic structure through pericyclic pathways and suggests that the π-system can engage in such transformations.

In terms of its own reactivity, the pyridine ring of this compound can potentially act as an azadiene in inverse-electron-demand Diels-Alder reactions. nih.gov When reacted with electron-rich dienophiles, the pyridine ring could undergo a [4+2] cycloaddition, leading to more complex, bridged heterocyclic systems. This reactivity is characteristic of electron-deficient nitrogen heterocycles. The pyrrole ring is less likely to act as a diene in a standard Diels-Alder reaction but could potentially react as a dienophile across its C2-C3 bond under specific conditions.

Coordination Chemistry and Metal Complexes of N6 Benzyl 6 Azaindole

N6-benzyl-6-azaindole as an N-Donor Ligand in Transition Metal Complexes

This compound, a derivative of the 7-azaindole (B17877) scaffold, functions as a significant N-donor ligand in the field of coordination chemistry. mdpi.com The fusion of a pyridine (B92270) and a pyrrole (B145914) ring gives rise to the azaindole family of molecules. nih.gov This structure provides two nitrogen atoms, N1 (pyrrolic) and N7 (pyridinic), which can coordinate with transition metal ions. nih.gov The coordination chemistry of such N-bases is highly variable and depends on the nature of the central metal atom and the ligand's stereochemistry. mdpi.com

Transition metal complexes with N-donor ligands, such as this compound, are a crucial class of compounds in chemistry and material science. researchgate.netmdpi.com The versatility of 7-azaindole and its derivatives allows for a wide variety of binding modes to metal ions through both the N1 and N7 nitrogen atoms. nih.gov These ligands can coordinate as neutral molecules or as deprotonated anions (indolates). For instance, homoleptic complexes of the 7-azaindolide anion have been synthesized with 3d transition metals, where coordination occurs exclusively through the pyrrolic N1 nitrogen atom. nih.govresearchgate.net In some palladium and platinum complexes, both the neutral and anionic forms of a 7-azaindole ligand have been observed coordinating to the same metal center. nih.gov

The benzyl (B1604629) group at the N6 position can influence the steric and electronic properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complexes. The coordination of nitrogen heterocycles to transition metal ions is a persistent theme in inorganic and bioinorganic chemistry, and this compound provides a rich platform for exploring these interactions. nih.gov

Synthesis and Characterization of Metal Complexes (e.g., Platinum, Palladium, Gold)

The synthesis of metal complexes involving this compound and its parent structures often involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For example, new palladium(II) and platinum(II) complexes with pyrrole-based Schiff base ligands have been synthesized by reacting the ligand with precursors like Pd(cod)Cl₂ or Pt(DMSO)₂Cl₂ in dichloromethane (DCM) at room temperature. nih.gov Similarly, platinum complexes with N-benzyl ethylenediamine derivatives are synthesized by reacting the ligand with K₂PtCl₄. researchgate.net

For gold(I) and platinum(II) complexes with N-heterocyclic carbene (NHC) ligands, synthetic routes can vary depending on the desired final geometry. For instance, a trans-platinum(II) complex was prepared by reacting a silver carbene complex with K₂[PtCl₄] in DCM. mdpi.com

Characterization of these newly synthesized complexes is crucial to confirm their structure and purity. A suite of analytical techniques is typically employed:

Spectroscopic Methods: FTIR, ¹H NMR, and ¹³C NMR are used to elucidate the structure of the complexes. nih.gov

Mass Spectrometry: ESI-HRMS helps in determining the molecular weight and formula of the complexes. mdpi.com

Elemental Analysis: Provides the empirical formula of the synthesized compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction analysis offers definitive proof of the molecular structure and geometry, including bond lengths and angles. nih.govmdpi.commdpi.com

The purity of the complexes intended for further studies is often verified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

Elucidation of Metal-Ligand Binding Modes and Coordination Geometries

The way this compound and related ligands bind to a metal center (binding mode) and the resulting three-dimensional arrangement (coordination geometry) are fundamental aspects of their coordination chemistry.

Binding Modes: Azaindole-type ligands can exhibit various binding modes:

Monodentate: The ligand binds to the metal through a single donor atom. In many 7-azaindolide complexes, coordination occurs exclusively through the pyrrolic N1 nitrogen. nih.govresearchgate.net

Bidentate: The ligand binds through two donor sites, which can lead to more stable complexes due to the chelate effect. libretexts.org

Bridging: The ligand can bridge two metal centers.

In some cases, both the neutral (Haza) and deprotonated (aza) forms of a 7-azaindole ligand can coordinate to the same metal center, for instance, through the N7 and N1 atoms, respectively. nih.gov

Coordination Geometries: The coordination geometry is determined by the metal ion, its oxidation state, and the nature of the ligands.

Tetrahedral: Observed in homoleptic complexes of Mn(II), Fe(II), and Co(II) with the 7-azaindolide anion. nih.gov

Square Planar: A common geometry for Pt(II) and Pd(II) complexes. nih.govmdpi.com

Octahedral: Can be found in complexes with six-coordinate metal centers, such as some Ni(II) and Pt(IV) complexes. mdpi.comscielo.org.mx

X-ray crystallography is the most powerful technique for unambiguously determining the solid-state structure, including binding modes and coordination geometries. nih.gov For example, the X-ray structure of certain palladium and platinum complexes has established the simultaneous coordination of both neutral and anionic forms of the 7-azaindole ligand to the same metal. nih.gov

Spectroscopic Probes of Metal-N6-benzyl-6-azaindole Interactions (e.g., ¹⁹⁵Pt NMR)

Spectroscopic techniques are invaluable for probing the interactions between metal ions and ligands like this compound. ¹⁹⁵Pt NMR spectroscopy, in particular, is a powerful tool for characterizing platinum complexes. researchgate.net

Key observations from ¹⁹⁵Pt NMR studies include:

Geometric Influence: The ¹⁹⁵Pt chemical shift anisotropy (CSA) is responsive to the geometry around the metal center. Square-planar Pt(II) complexes show very specific, axially symmetric NMR signatures, while octahedral Pt(IV) species feature more isotropic signals. nih.gov

Ligand Effects: The spectrochemical series, which lists ligands based on the strength of their interaction with metal ions, correlates with the observed d-orbital splitting and can be reflected in the NMR data. libretexts.org

Fingerprinting: The ¹⁹⁵Pt NMR profiles can serve as unique "fingerprints" for the unambiguous assignment of different platinum species in solution, including various stereoisomers. semanticscholar.org

Recent advances, including the use of dynamic nuclear polarization, have enhanced the sensitivity of solid-state ¹⁹⁵Pt NMR, allowing for detailed structural characterization of surface-immobilized platinum complexes. nih.gov This highlights the sensitivity of ¹⁹⁵Pt NMR parameters to even slight structural changes. nih.gov

Electrochemical Properties of this compound Metal Complexes

The electrochemical properties of metal complexes provide insight into their redox behavior and potential applications in areas like catalysis. Cyclic voltammetry is a common technique used to study these properties.

The redox potentials of metal complexes are influenced by the nature of the ligand, the metal center, and the coordination geometry. For instance, in a study of Ni(II) complexes, a complex with a diiminic moiety and flexible aliphatic amines showed a redox potential shifted to more negative values compared to another Ni(II) complex. scielo.org.mx

The electrochemical study of a Pd(II) complex with a polycyclic aromatic hydrazone ligand in a DMF solution revealed an irreversible Pd(II)/Pd(I) redox process at approximately -0.646 V versus an Ag/AgCl reference electrode. nih.gov Molar conductivity measurements can indicate whether complexes are electrolytic or non-electrolytic in nature. researchgate.net

Reactivity of Metal-N6-benzyl-6-azaindole Complexes with Biological Ligands (e.g., l-Methionine, Glutathione, Guanosine 5'-monophosphate)

The reactivity of metal complexes, particularly those of platinum, with biological ligands is a critical area of research, often linked to their potential as therapeutic agents. The interaction with biomolecules like amino acids (l-Methionine), peptides (Glutathione), and nucleotides (Guanosine 5'-monophosphate, 5'-GMP) can dictate their mechanism of action.

Platinum(II)-NHC complexes have been shown to form adducts with 5'-guanosine monophosphate under physiologically relevant conditions, indicating a direct interaction with components of DNA. mdpi.com This reactivity is in contrast to analogous Gold(I) complexes, which did not show similar adduct formation, highlighting the distinct modes of action dependent on the metal center. mdpi.com

The basis for the action of the well-known anticancer drug cisplatin (B142131) involves its alkylating effect on DNA. mdpi.com The formation of DNA adducts by new platinum complexes can be monitored by techniques such as circular dichroism and electrophoretic mobility shift assays. nih.gov The study of Pt and Pd complexes with organic compounds like guanine is of significant interest for applications in biomedicine. mdpi.com

The stability and reactivity of these complexes are often tested in the presence of cell culture medium to understand their behavior in a more biologically relevant environment. mdpi.com The interaction of metal complexes with DNA and other biomolecules is a key focus, with the goal of understanding the structure-activity relationship which can guide the design of new compounds with specific biological activities. nih.gov

Biological Activity and Molecular Mechanisms of N6 Benzyl 6 Azaindole Derivatives

Structure-Activity Relationships (SAR) of N6-benzyl-6-azaindole and its Analogues

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications on both the benzyl (B1604629) and azaindole moieties have been systematically investigated to understand the structure-activity relationships (SAR) and to optimize their potency and selectivity. The azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) system and form key hydrogen bonding interactions with the ATP-binding sites of kinases. pharmablock.comnih.gov

Substitutions on the benzyl ring of this compound derivatives play a crucial role in modulating their biological activity. The nature, position, and size of these substituents can significantly influence the compound's interaction with its target protein. For instance, in the context of antibacterial agents, specific modification patterns on the tricyclic indoline (B122111) core, which shares structural similarities with the N-benzyl moiety, can confer unique bioactivity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The introduction of various functional groups on the benzyl ring can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. While detailed SAR studies specifically for this compound are proprietary or dispersed across various targeted studies, the general principles of medicinal chemistry suggest that electron-donating or electron-withdrawing groups, as well as hydrophobic or hydrophilic moieties, can be strategically placed to enhance target engagement.

The azaindole ring is a critical component for the biological activity of these derivatives, often serving as the primary anchor to the target protein. The nitrogen atom in the pyridine (B92270) ring of the azaindole can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. pharmablock.comnih.gov The position of the nitrogen atom within the indole (B1671886) ring system (e.g., 4-azaindole, 5-azaindole, 6-azaindole (B1212597), or 7-azaindole) can significantly impact the binding mode and selectivity of the inhibitor. pharmablock.comcore.ac.uk

In the development of cannabinoid receptor 1 (CB1) allosteric modulators, the replacement of an indole ring with a 6-azaindole moiety resulted in compounds with reduced binding affinity but similar functional activity. nih.govnih.gov This suggests that while the 6-azaindole scaffold is a viable bioisostere, its electronic properties may need to be fine-tuned, for instance, by introducing electron-donating groups to enhance π-π stacking interactions within the binding site. nih.gov For some kinase targets, substitutions at specific positions of the azaindole ring have been shown to be crucial for potency. nih.gov

Receptor Modulation Studies

Cannabinoid Receptor (CB1) Allosteric Modulation

Derivatives of 6-azaindole have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity for and/or efficacy of orthosteric ligands.

Research into 6-azaindole-2-carboxamides has shown that these compounds can function as allosteric modulators of the CB1 receptor. nih.govnih.gov While these derivatives have demonstrated a notably lower binding affinity for the CB1 receptor compared to their indole-2-carboxamide counterparts, their functional activity remains similar. nih.govnih.gov Specifically, they have been observed to potentiate the binding of orthosteric agonists while simultaneously inhibiting the G-protein coupling induced by these agonists. nih.govnih.gov This dual action highlights a complex modulatory role where the binding of an agonist is enhanced, but its ability to initiate a cellular signal is reduced.

The 6-azaindole scaffold is considered a promising area for further exploration in the development of CB1 allosteric modulators. nih.govnih.gov The substitution of an indole ring with a 6-azaindole ring has also been shown to improve the aqueous solubility of these compounds, a favorable property in drug development. nih.gov

Table 1: Allosteric Modulation of CB1 Receptor by 6-Azaindole-2-Carboxamide Derivatives
CompoundBinding Affinity (KB, &micro;M)Effect on Agonist BindingEffect on Agonist-Induced G-protein Coupling
6-azaindole-2-carboxamide 3c1.80 &plusmn; 0.22PotentiationInhibition
6-azaindole-2-carboxamide 3d1.27 &plusmn; 0.15PotentiationInhibition

Dopamine (B1211576) Receptor Subtype Agonism/Antagonism (e.g., D3 receptor)

The azaindole scaffold has been explored for its potential to interact with dopamine receptors. While specific studies on this compound are limited, research on related azaindole derivatives provides some insights. For instance, studies on 2- and 3-substituted 7-azaindoles have been conducted to evaluate their potential as dopamine D4 receptor ligands. nih.gov Within these series, the 3-aminomethyl-7-azaindole derivatives displayed the highest affinity and selectivity for the D4 receptor. nih.gov

The structural similarity between the dopamine D2 and D3 receptors makes the development of selective ligands challenging. nih.gov However, the third intracellular loop of these receptors has been identified as a key region influencing agonist binding affinity. nih.gov Chimeric receptors, where this loop was swapped between D2 and D3 receptors, demonstrated a corresponding shift in agonist affinity. nih.gov This suggests that even subtle structural differences in ligands could be exploited to achieve selectivity.

While these findings highlight the potential for azaindole derivatives to target dopamine receptor subtypes, further research is needed to determine the specific agonistic or antagonistic activity of this compound at the D3 receptor.

Other Relevant Receptor Interactions

The biological activity of azaindole derivatives is not limited to cannabinoid and dopamine receptors. The azaindole core is a versatile scaffold that has been incorporated into molecules targeting a wide range of biological targets. nih.gov For example, various azaindole derivatives have been investigated for their activity as kinase inhibitors. nih.gov

Cellular and Molecular Responses in vitro

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

Some N6-substituted compounds have demonstrated the ability to modulate cell cycle progression, leading to an arrest in the G0/G1 phase. A notable example is N6-benzyladenosine, a compound structurally similar to this compound, which has been shown to inhibit the growth of bladder carcinoma T24 cells by arresting them in the G0/G1 phase of the cell cycle. nih.gov This effect was observed after 24 hours of treatment and is considered a key mechanism of its antiproliferative action. nih.gov

The induction of G0/G1 arrest is a common mechanism for many anti-cancer agents as it prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This arrest can be triggered by various cellular signals, including the disruption of the actin cytoskeleton, which has been observed with N6-benzyladenosine treatment. nih.gov

Table 2: Effect of N6-benzyladenosine on Cell Cycle Progression in T24 Cells
CompoundCell LineEffect on Cell Cycle
N6-benzyladenosineT24 (Bladder Carcinoma)Arrest in G0/G1 phase

Induction of Apoptosis Mechanisms (e.g., Caspase activation, Bcl-2 family modulation)

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a crucial mechanism for the elimination of cancerous cells. N6-substituted compounds have also been implicated in this process. For instance, N6-benzyladenosine has been shown to induce apoptosis in bladder carcinoma T24 cells, an event that is linked to the activation of caspase-3. nih.gov Similarly, N6-benzylaminopurine riboside (BAPR)-induced apoptosis in HL-60 cells was associated with the activation of both caspase-3 and caspase-9. nih.gov

Caspases are a family of proteases that play a central role in the execution of the apoptotic program. The activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3, leads to the cleavage of various cellular substrates, ultimately resulting in cell death. nih.gov

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. While direct evidence for this compound is not available, many anti-cancer compounds exert their effects by downregulating Bcl-2 and/or upregulating Bax, thereby promoting the release of mitochondrial factors that activate the caspase cascade.

Table 3: Apoptotic Mechanisms of N6-substituted Adenosine Analogs
CompoundCell LineApoptotic Mechanism
N6-benzyladenosineT24 (Bladder Carcinoma)Induction of apoptosis linked to caspase-3 activation. nih.gov
N6-benzylaminopurine riboside (BAPR)HL-60 (Promyelocytic Leukemia)Activation of caspase-3 and caspase-9. nih.gov

Perturbation of Cellular Pathways (e.g., PI3K pathway)

Azaindole derivatives have been identified as potent modulators of critical cellular signaling pathways, many of which are dysregulated in cancer. The azaindole scaffold, serving as a bioisostere of indole or purine systems, is effective in designing kinase inhibitors. nih.govsci-hub.se

A significant area of investigation has been the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is a central regulator of cell metabolism, survival, and proliferation. nih.gov This pathway is frequently overactive in a wide range of tumors. nih.gov A series of novel 7-azaindole (B17877) scaffold derivatives were discovered to exhibit potent activity against PI3K at both molecular and cellular levels. nih.gov Similarly, [3,5-d]-7-azaindole analogs were designed as specific inhibitors of PI3K alpha, a key isoform of the enzyme. kaist.ac.kr The inhibition of this pathway by azaindole derivatives can lead to the suppression of tumor growth. nih.gov

Beyond the PI3K pathway, other research has focused on designing 2,5-disubstituted 7-azaindole derivatives as dual inhibitors of Abl and Src kinases. rsc.orgresearchgate.net These kinases are involved in cell growth and development, and their dysregulation is a hallmark of certain cancers, such as chronic myeloid leukemia (CML). researchgate.net These compounds were found to exhibit low nanomolar inhibition of both Abl and Src kinases. rsc.org Furthermore, the DEAD-box helicase DDX3, which plays a role in tumorigenesis and metastasis, has been identified as a target for novel 7-azaindole derivatives. nih.gov

Effects on Cellular Proliferation and Viability in Cultured Cell Lines

Derivatives of the azaindole framework have demonstrated significant anti-proliferative and cytotoxic activity across a broad spectrum of cancer cell lines. sci-hub.se The versatility of the azaindole scaffold allows for modifications that can lead to potent inhibition of cancer cell growth. sci-hub.se

For instance, certain 2-,5-disubstituted 7-azaindole compounds have shown broad anti-proliferative activity against various cancer cells, including prostate (PC-3), renal (Caki-2), breast (MDA-MB-231), and lung (NCI-H1975) cancer cell lines. nih.gov In another study, newly synthesized topsentin (B55745) analogues clubbed with 1,3,4-oxadiazoles, which can feature azaindole moieties, showed excellent anti-proliferative activity against the MCF-7 breast cancer cell line, superior to the standard drug doxorubicin. sci-hub.se

A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was evaluated for its cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating its potential as an anti-cancer agent. nih.gov Platinum(II) complexes incorporating halogeno-substituted 7-azaindole ligands have also shown remarkably high cytotoxic activity against a panel of human cancer cell lines, in some cases exceeding the efficacy of cisplatin (B142131).

Compound TypeCell LineCancer TypeObserved EffectReference
2,5-disubstituted 7-azaindolePC-3Prostate CancerAnti-proliferative activity nih.gov
2,5-disubstituted 7-azaindoleCaki-2Renal CancerAnti-proliferative activity nih.gov
2,5-disubstituted 7-azaindoleMDA-MB-231Breast CancerAnti-proliferative activity nih.gov
2,5-disubstituted 7-azaindoleNCI-H1975Lung CancerAnti-proliferative activity nih.gov
7-azaindole derivative (7-AID)HeLaCervical CancerCytotoxic effect nih.gov
7-azaindole derivative (7-AID)MCF-7Breast CancerCytotoxic effect nih.gov
Topsentin/1,3,4-oxadiazole hybridMCF-7Breast CancerExcellent anti-proliferative activity (IC50 &lt; 6.31 µM) sci-hub.se
Platinum(II) malonato complexes with 7-azaindole ligandsA2780Ovarian CarcinomaCytotoxic activity (IC50 = 13.0 - 26.6 µM) nih.gov

Studies on Drug Resistance Reversal in in vitro Models

A significant challenge in cancer therapy is the development of drug resistance. Azaindole derivatives have shown promise in overcoming established resistance mechanisms in in vitro models.

One major area of success is in overcoming resistance to platinum-based drugs like cisplatin. Research has shown that substituting an ammine group in cisplatin with 1-methyl-7-azaindole results in compounds with increased toxic efficiency and selectivity for tumor cells in cisplatin-resistant cancer cell lines. nih.govnih.gov Platinum(II) malonato and decanoato complexes containing halogeno-derivatives of 7-azaindole as ligands were tested on cisplatin-sensitive (A2780) and cisplatin-resistant (A2780R) human ovarian carcinoma cells. nih.gov These complexes were found to effectively overcome the acquired resistance of the ovarian carcinoma cells to cisplatin. nih.gov

Another mechanism of drug resistance involves mutations in target proteins, such as the T315I mutation in the Bcr-Abl kinase, which confers resistance to the CML drug imatinib. researchgate.netmdpi.com A series of 2,5-disubstituted 7-azaindole derivatives have been synthesized that exhibit moderate activity against the Abl T315I mutant, demonstrating their potential to treat resistant forms of CML. rsc.orgresearchgate.net Additionally, targeting the DDX3 protein, which is implicated in promoting drug resistance, with 7-azaindole derivatives represents another strategy to circumvent treatment failure. nih.gov

Compound TypeResistant ModelMechanismObserved EffectReference
cis-[PtCl2(NH3)(1-methyl-7-azaindole)]Cisplatin-resistant cancer cellsIncreased cellular DNA platinationIncreased toxic efficiency and selectivity nih.govnih.gov
Platinum(II) complexes with 7-azaindole ligandsA2780R (cisplatin-resistant ovarian carcinoma)Overcoming acquired resistanceEffective cytotoxicity in resistant cells (IC50 = 13.6 - 28.9 µM) nih.gov
2,5-disubstituted 7-azaindoleAbl T315I mutantInhibition of mutated kinaseModerate inhibitory activity rsc.orgresearchgate.net
7-azaindole derivative (7-AID)Models overexpressing DDX3Inhibition of DDX3 helicasePotential to overcome DDX3-mediated resistance nih.gov

Investigations into Antiviral and Antimicrobial Activities

The biological activity of azaindole derivatives extends beyond cancer treatment to infectious diseases.

Antiviral Activity The 6-azaindole scaffold is present in Temsavir (BMS-626529), an anti-HIV agent. nih.gov Temsavir and its prodrug, Fostemsavir, function by inhibiting the attachment of the viral gp120 protein to host cells, thereby preventing HIV entry. nih.gov Fostemsavir has been approved by the FDA for the treatment of HIV. nih.gov Additionally, certain 7-azaindole derivatives have been shown to possess anti-HIV properties through the mechanism of non-nucleoside reverse transcriptase (NNRT) inhibition. nih.gov

Antimicrobial Activity A number of azaindole analogues have been a focus of antimicrobial research, showing significant effects against both Gram-positive and Gram-negative bacteria. pjsir.org Early studies revealed that 2-pyridyl-6-azaindoles exhibited a broad spectrum of antibacterial activity, which was generally more effective than that of analogous indoles. pjsir.org More recent work continues to explore novel derivatives of 7-azaindole for their potential as antibacterial agents. pjsir.org

Computational and Theoretical Investigations of N6 Benzyl 6 Azaindole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com For N6-benzyl-6-azaindole, DFT calculations, often employing functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311+G(d,p), are instrumental in determining its optimized molecular geometry. tandfonline.comnih.govnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, providing a detailed three-dimensional representation of the molecule.

The electronic properties of this compound are also elucidated through DFT. Azaindoles are characterized as π-deficient heterocycles. pitt.edu The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are key parameters derived from DFT. nih.gov The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT calculations can shed light on the push-pull electronic interactions between the fused pyrrole (B145914) and pyridine (B92270) rings in the 6-azaindole (B1212597) core. pitt.edu The nitrogen atom in the pyridine ring influences the electron density across the bicyclic system, which in turn affects the properties of the N-benzyl substituent. These electronic characteristics are crucial for understanding the molecule's behavior in various chemical environments and its potential as a ligand in biological systems.

Atomic charge computations, another output of DFT, reveal the charge distribution across the molecule, highlighting electrostatic potential and reactive sites. tandfonline.com This information is vital for predicting how this compound will interact with other molecules, including potential reaction partners or biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound over time and to study its interactions with biological targets. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the physical movements of the compound, offering insights into its flexibility and preferred conformations in solution. mdpi.com

In the context of ligand-target interactions, MD simulations are invaluable for understanding the stability of the complex formed between this compound and a protein. nih.govcecam.org After an initial binding pose is predicted by molecular docking, MD simulations can be run for nanoseconds or even microseconds to assess the stability of this pose. nih.govyoutube.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable or if the ligand dissociates or adopts a different binding mode. nih.gov

These simulations can also reveal the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govresearchgate.net By analyzing the trajectory of the simulation, researchers can identify key amino acid residues in the binding pocket that form persistent interactions with this compound. nih.gov This detailed understanding of the dynamic nature of the binding process is crucial for rational drug design, as it can highlight opportunities to modify the ligand to enhance its affinity and selectivity for the target. cecam.org

Molecular Docking Studies for Predicting Binding Affinities and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. tandfonline.com For this compound, docking studies are essential for identifying potential biological targets and for understanding the structural basis of its activity. theses.cz The process involves placing the ligand in various conformations and orientations within the binding site of a protein and then using a scoring function to estimate the binding affinity for each pose. acs.org

The results of molecular docking provide a static snapshot of the most likely binding mode of this compound. researchgate.net This includes the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. researchgate.netacs.org For instance, the nitrogen atoms in the azaindole core can act as hydrogen bond acceptors, while the benzyl (B1604629) group can engage in hydrophobic or pi-stacking interactions.

Docking studies are often used in virtual screening campaigns to identify potential hit compounds from large chemical libraries. nih.gov In the case of this compound and its derivatives, docking can be used to predict how modifications to the chemical structure might affect binding affinity and selectivity. theses.cz The binding energy values obtained from docking can help in prioritizing compounds for synthesis and experimental testing. tandfonline.com It is important to note that while docking is a powerful tool, the predicted binding modes and affinities are often refined and validated using more rigorous methods like molecular dynamics simulations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound derivatives, QSAR can be a valuable tool for optimizing their design to enhance a desired activity. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov A robust QSAR model should have good predictive power, which is typically assessed by cross-validation and by using an external test set of compounds. semanticscholar.org

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized this compound derivatives. semanticscholar.org This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources. The insights gained from the QSAR model about which molecular properties are most important for activity can also guide the rational design of new and improved analogs. nih.gov

In silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra and provide further insight into its structure and electronic properties. nih.govresearchgate.net

NMR Spectroscopy: DFT calculations can be used to predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of this compound. tandfonline.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. tandfonline.com These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign specific resonances to individual atoms. Discrepancies between the predicted and experimental spectra can sometimes indicate the presence of specific conformational or environmental effects.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can also be calculated using DFT. acs.org By performing a frequency calculation on the optimized geometry, a theoretical IR spectrum can be generated. This can be used to assign the vibrational modes observed in the experimental IR spectrum, providing information about the functional groups present in the molecule and the strength of its chemical bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com By calculating the energies of the electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. tandfonline.com This information can be correlated with the electronic structure of this compound, providing insights into the nature of its chromophores.

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions involving this compound. nih.govnih.gov These studies can provide a detailed understanding of the reaction pathway, including the structures of reactants, transition states, intermediates, and products. orientjchem.org

By calculating the potential energy surface for a given reaction, computational chemists can identify the lowest energy pathway from reactants to products. nih.gov The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation barrier and thus the rate of the reaction. nih.gov The geometry of the transition state can provide valuable information about the bond-breaking and bond-forming processes that occur during the reaction.

Potential Applications in Chemical Biology and Advanced Materials

Role as Bioisosteres in Medicinal Chemistry Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical and chemical properties, is a cornerstone of modern drug design. ctppc.org This approach is employed to enhance a compound's efficacy, reduce toxicity, and improve its pharmacokinetic profile. ctppc.org The 6-azaindole (B1212597) nucleus, including its N-benzylated form, is recognized as a valuable bioisostere for naturally occurring heterocycles like indole (B1671886) and purine (B94841).

The replacement of a carbon atom in the indole ring with a nitrogen atom at the 6-position significantly alters the electron distribution and hydrogen bonding capabilities of the molecule. This modification can lead to improved binding affinity and selectivity for biological targets. For instance, the 6-azaindole scaffold has been explored in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), where its incorporation in place of an indole ring led to enhanced aqueous solubility, a crucial property for drug candidates.

The N-benzyl group further modulates the compound's properties by introducing a lipophilic and sterically bulky substituent. This can influence the molecule's interaction with its biological target and affect its metabolic stability. The strategic placement of the benzyl (B1604629) group at the N6 position of the azaindole core can lead to derivatives with optimized pharmacological profiles.

Table 1: Comparison of Physicochemical Properties of Indole and 6-Azaindole Scaffolds
PropertyIndole6-Azaindole
Molecular Weight117.15 g/mol118.14 g/mol
LogP2.141.30
Hydrogen Bond Acceptors12
Hydrogen Bond Donors11

Application in Early-Stage Drug Discovery Programs (Lead Generation and Optimization)

The azaindole scaffold is a privileged structure in drug discovery, frequently appearing in compounds targeting a wide range of diseases. Its ability to mimic the purine core of ATP has made it a particularly attractive scaffold for the development of kinase inhibitors. Numerous drug discovery programs have identified azaindole derivatives as promising lead compounds.

While specific examples of N6-benzyl-6-azaindole in advanced clinical trials are not yet prominent, the general utility of the 6-azaindole core in hit-to-lead and lead optimization campaigns is well-documented. For instance, libraries of 7-azaindole (B17877) derivatives have been screened to identify potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.net Similarly, N-substituted 7-azaindoles have been optimized to yield potent pan-PIM kinase inhibitors for oncology applications. researchgate.net

Table 2: Examples of Azaindole Derivatives in Drug Discovery
Azaindole ScaffoldTargetTherapeutic Area
7-AzaindolePIM KinasesOncology
7-AzaindoleHIV-1 Reverse TranscriptaseAntiviral
6-AzaindoleCannabinoid Receptor 1 (CB1)Neurology

Probes for Biological Systems and Target Validation

Chemical probes are essential tools in chemical biology for dissecting complex biological processes and validating novel drug targets. exlibrisgroup.com An ideal chemical probe should be potent, selective, and have well-characterized cellular effects. The 6-azaindole scaffold has shown promise in the development of such probes.

Notably, derivatives of 6-azaindole have been identified as promising candidates for the development of diagnostic tools for Alzheimer's disease. concordia.cadigitellinc.com These compounds could potentially be developed into imaging agents for positron emission tomography (PET) or for use in other diagnostic assays to detect the pathological hallmarks of the disease. The N-benzyl group in this compound could be further functionalized with imaging moieties or affinity tags to create versatile molecular probes.

The development of well-characterized probes based on the this compound scaffold could enable researchers to investigate the function of specific biological targets in a cellular context, providing crucial information for the validation of these targets for therapeutic intervention.

Development of Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are at the forefront of materials science research, with potential applications in flexible displays, solar cells, and sensors. researchgate.netconcordia.cadlr.de The electronic properties of these materials are dictated by their molecular structure, particularly the extent of π-conjugation.

Azaindole derivatives, with their fused aromatic ring system, possess inherent photophysical properties that make them interesting candidates for organic electronic materials. The nitrogen atom in the pyridine (B92270) ring can modulate the electronic energy levels of the molecule, influencing its behavior as a semiconductor. While specific research on this compound in this area is still emerging, the foundational properties of the 6-azaindole core are promising.

The N-benzyl group can influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties of an organic semiconductor. By modifying the benzyl group, it may be possible to tune the intermolecular interactions and optimize the performance of these materials in optoelectronic devices. Further research into the synthesis and characterization of this compound and its derivatives could unveil their potential in this technologically significant field.

Synthesis of Complex Molecular Architectures for Diverse Applications

The 6-azaindole nucleus serves as a versatile building block for the construction of more complex molecular architectures. concordia.cadigitellinc.com Various synthetic methodologies have been developed to functionalize the azaindole core at different positions, allowing for the creation of a diverse range of derivatives. nih.govufrj.br

The this compound itself can be synthesized through N-alkylation of the 6-azaindole parent compound. From this key intermediate, further synthetic transformations can be carried out on both the azaindole ring system and the benzyl group. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce new substituents at various positions on the azaindole core, leading to the rapid generation of molecular diversity.

The ability to readily synthesize and functionalize this compound makes it an attractive starting material for the construction of compounds with tailored properties for a wide array of applications, ranging from medicinal chemistry to materials science.

Future Research Directions and Unexplored Avenues for N6 Benzyl 6 Azaindole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-substituted azaindoles, particularly at the N6 position, presents unique challenges due to potential regioselectivity issues and the need for harsh reaction conditions. digitellinc.com Future research should prioritize the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.

One promising avenue is the exploration of biocatalysis. Enzymes such as indole (B1671886) prenyltransferases have demonstrated the ability to functionalize azaindole scaffolds with remarkable regioselectivity. nih.gov Investigating engineered enzymes for the direct benzylation of the 6-azaindole (B1212597) nitrogen could offer a highly sustainable and atom-economical route.

Furthermore, leveraging flow chemistry and microwave-assisted synthesis could significantly reduce reaction times and improve yields. researchgate.net The development of one-pot, multi-component reactions would also be a significant advancement, minimizing waste and simplifying purification processes. mdpi.com A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for N6-benzyl-6-azaindole

Synthetic Strategy Potential Advantages Potential Challenges
Biocatalysis High regioselectivity, mild reaction conditions, environmentally friendly. Enzyme discovery and engineering can be time-consuming.
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for scalability. Initial setup costs can be high.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. Scalability can be a concern for some microwave reactors.

Exploration of this compound in Diverse Biological Target Classes

The azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. pharmablock.comnih.govresearchgate.net The N6-benzyl substitution offers a vector for exploring new interactions within the binding sites of various protein classes.

Future research should extend beyond kinases to other important target families, such as G-protein coupled receptors (GPCRs) and ion channels. The benzyl (B1604629) group can be functionalized to modulate properties like lipophilicity and to introduce additional pharmacophoric features, potentially leading to the discovery of novel modulators for these targets. nih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the N6-benzyl moiety for enhanced potency and selectivity against new biological targets. A summary of potential biological targets is provided in Table 2.

Table 2: Potential Biological Target Classes for this compound Derivatives

Target Class Rationale for Exploration Potential Therapeutic Areas
Kinases Azaindole is a known hinge-binding motif. The benzyl group can explore additional pockets. Oncology, Inflammation
GPCRs The scaffold can serve as a template for ligands targeting allosteric or orthosteric sites. Neuroscience, Metabolic Disorders
Ion Channels The lipophilic benzyl group may facilitate interaction with transmembrane domains. Cardiovascular Diseases, Pain

Integration of this compound into Covalent Modulators

Targeted covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency and prolonged duration of action. nih.gov The this compound scaffold is an ideal starting point for the design of novel covalent modulators. The benzyl ring can be strategically functionalized with a variety of electrophilic "warheads" capable of forming a covalent bond with nucleophilic amino acid residues in a target protein. researchgate.netmdpi.com

Future work in this area should focus on the rational design of this compound derivatives bearing different types of warheads, such as acrylamides, chloroacetamides, or vinyl sulfonamides. The reactivity of these warheads would need to be finely tuned to ensure target specificity and minimize off-target effects. nih.gov This approach could lead to the development of highly potent and selective probes for studying protein function and potentially new therapeutic agents.

Advanced Spectroscopic Characterization to Uncover Dynamic Processes

A detailed understanding of the photophysical properties and conformational dynamics of this compound is essential for its application in areas such as chemical biology and materials science. While some fluorescent properties of azaindole derivatives have been reported, a comprehensive study of the N6-benzyl isomer is lacking. rsc.orgnih.gov

Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy and two-dimensional nuclear magnetic resonance (2D-NMR), should be employed to investigate the excited-state dynamics and conformational landscape of this molecule. scielo.br Such studies could reveal information about solvent effects, rotational barriers of the benzyl group, and potential for excited-state proton transfer, which are critical for the design of fluorescent probes and sensors.

Expansion of this compound's Role in Catalysis and Supramolecular Chemistry

The nitrogen atoms in the 6-azaindole core, along with the aromatic system, provide potential coordination sites for metal ions. This suggests that this compound could serve as a novel ligand in organometallic catalysis. rsc.org Future research could explore the synthesis of transition metal complexes of this compound and evaluate their catalytic activity in various organic transformations.

In the realm of supramolecular chemistry, the planar structure and hydrogen bonding capabilities of the azaindole ring, combined with the steric and electronic influence of the N-benzyl group, make it an interesting building block for the construction of self-assembling systems. Investigations into its ability to form well-defined aggregates, such as stacks or ribbons, could lead to the development of new functional materials.

Interdisciplinary Research Integrating this compound into Emerging Technologies

The unique electronic and photophysical properties of this compound make it a candidate for integration into a variety of emerging technologies. For instance, its fluorescence characteristics could be harnessed for the development of chemical sensors or biological imaging agents. researchgate.net By attaching specific recognition moieties to the this compound scaffold, it may be possible to create probes that exhibit a fluorescent response upon binding to a target analyte.

Furthermore, the potential for this molecule to participate in charge transfer processes opens up possibilities for its use in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. Interdisciplinary collaborations between chemists, biologists, and materials scientists will be crucial to fully realize the potential of this compound in these cutting-edge applications.

Q & A

Q. What are the recommended methods for synthesizing N6-benzyl-6-azaindole, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions, with benzyl groups introduced via alkylation. For purity validation:

  • Chromatography : Use HPLC or GC-MS to confirm retention times and peak homogeneity .
  • Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy to verify structural integrity and absence of side products .
  • Elemental Analysis : Quantify C, H, N content to ensure stoichiometric consistency with theoretical values .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

  • Storage : Store in airtight containers at -20°C, protected from light and moisture to prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) monitored via TLC or HPLC .
  • Incompatibilities : Avoid contact with strong oxidizers; compatibility testing with solvents (e.g., DMSO, ethanol) is critical for experimental design .

Q. What are the primary biological or pharmacological targets of this compound, and how are these identified?

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to kinases or GPCRs .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., kinase activity measured via ADP-Glo™) .
  • Literature Mining : Cross-reference PubChem and ChEMBL for related analogs and their target profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data for this compound across different assay systems?

  • Source Analysis : Compare assay conditions (e.g., buffer pH, co-factors) that may alter compound efficacy .
  • Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-experimental variability .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. What strategies optimize the selectivity of this compound against off-target proteins?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the azaindole core and test against a panel of related targets .
  • Proteome-Wide Profiling : Use affinity-based chemoproteomics (e.g., thermal shift assays) to identify off-target interactions .
  • Molecular Dynamics Simulations : Predict conformational changes in target proteins that influence selectivity .

Q. How should researchers design dose-response studies to evaluate toxicity and efficacy thresholds?

  • Experimental Design :
    • Range-Finding : Start with log-scale concentrations (e.g., 1 nM–100 µM) .
    • Controls : Include vehicle-only and positive/negative controls to normalize data .
  • Data Interpretation : Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess Hill slopes for cooperative effects .

Methodological and Analytical Considerations

Q. What criteria should guide the selection of primary vs. secondary sources for literature reviews on this compound?

  • Primary Sources : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) for synthetic protocols or mechanistic studies .
  • Secondary Sources : Use review articles or databases (e.g., SciFinder) for contextualizing trends in azaindole chemistry .
  • Validation : Cross-check data across ≥3 independent studies to mitigate bias .

Q. How can researchers ensure reproducibility when replicating synthetic procedures from literature?

  • Detailed Protocols : Document exact equivalents, reaction times, and purification steps (e.g., column chromatography gradients) .
  • Batch Testing : Synthesize multiple batches and compare purity/spectral data .
  • Open Data : Share raw NMR/MS files via repositories like Zenodo for peer validation .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data?

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting assay parameters .
  • Machine Learning : Apply clustering algorithms (e.g., PCA) to identify patterns in conflicting datasets .

Ethical and Reporting Standards

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Error Analysis : Evaluate force field accuracy (e.g., AMBER vs. CHARMM) or solvent model limitations .
  • Experimental Refinement : Iteratively adjust synthesis or assay conditions to align with predictions .
  • Transparency : Report both predicted and observed data in publications, with discussion of potential biases .

Q. What documentation is essential for regulatory compliance in studies involving this compound?

  • Safety Data : Include SDS-compliant hazard classifications (e.g., GHS pictograms) and disposal protocols .
  • Ethical Approvals : For in vivo studies, document IACUC or IRB approvals .
  • Data Retention : Archive raw spectra, assay readouts, and statistical scripts for ≥5 years .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.